Tetracaine N-Oxide

Description

Overview of N-Oxides in Drug Discovery and Development

N-oxides are a class of chemical compounds that contain the N+–O− functional group. They can be metabolites of drugs containing tertiary amine or aromatic nitrogen groups, or they can be synthesized intentionally during drug development. nih.govacs.org The introduction of an N-oxide moiety into a molecule imparts several significant properties relevant to pharmacology. acs.org

The N+–O− bond is highly polar and acts as a strong hydrogen bond acceptor. nih.gov This characteristic typically leads to a substantial increase in aqueous solubility and a decrease in membrane permeability compared to the parent amine. nih.govacs.org These properties can be leveraged to alter a drug's pharmacokinetic profile. Furthermore, N-oxides can be metabolically stable or serve as bioreductive prodrugs, where the N-oxide is reduced back to the parent amine, often in specific physiological environments like hypoxic tissues found in solid tumors. nih.govnih.gov The diverse applications of N-oxides have established them as important motifs in the development of new therapeutic agents, including anticancer, antibacterial, and antiparasitic drugs. nih.govresearchgate.net

| Property | Impact of N-Oxidation | Rationale |

| Polarity | Increased | The N+–O– bond is highly polar and dative. tandfonline.com |

| Aqueous Solubility | Increased | The polar N-oxide group forms strong hydrogen bonds with water molecules. nih.govacs.org |

| Membrane Permeability | Decreased | Higher polarity reduces the ability to cross lipophilic cell membranes. nih.govacs.org |

| Basicity | Decreased | The parent amine is significantly more basic than its corresponding N-oxide. tandfonline.com |

| Prodrug Potential | Can act as prodrugs | Can be reduced in vivo back to the active parent tertiary amine, especially in hypoxic conditions. nih.govnih.gov |

Significance of Tertiary Amine N-Oxidation in Medicinal Chemistry

The oxidation of a tertiary amine to its corresponding N-oxide is a key transformation in both drug metabolism and rational drug design. nih.gov Many therapeutic agents containing tertiary amine structures undergo N-oxidation in the body. From a medicinal chemistry perspective, this conversion can be harnessed to create prodrugs with improved characteristics. nih.gov

N-oxidation masks the positive charge of the tertiary amine at physiological pH, which can reduce its affinity for biological targets until it is metabolized back to the active amine form. nih.gov This strategy has been employed to develop bioreductive drugs that are selectively activated in low-oxygen (hypoxic) environments, a hallmark of many solid tumors. nih.govasianpubs.org By converting a cytotoxic tertiary amine into a less toxic N-oxide prodrug, systemic toxicity can be lowered while targeting the drug's action to specific tissues. nih.gov The synthesis of tertiary amine N-oxides is often straightforward, commonly achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxyacids. nih.govbohrium.com

Contextualization of Tetracaine (B1683103) N-Oxide within Local Anesthetic Chemistry

Tetracaine is a potent local anesthetic belonging to the amino-ester class. wikipedia.orgnih.govmedscape.com Its chemical structure features a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine group (a dimethylamino group). medscape.com This classic structure allows it to exist in both ionized and non-ionized forms, with the non-ionized form being crucial for diffusing across nerve membranes to block sodium channels, thereby preventing pain signal transmission. medscape.com

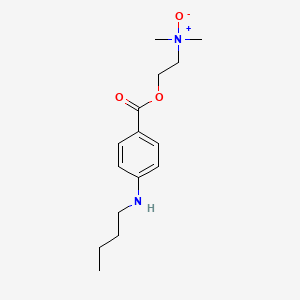

Tetracaine N-Oxide is a metabolite of tetracaine, formed by the oxidation of the tertiary dimethylamino group. As an N-oxide, its physicochemical properties are expected to differ significantly from the parent drug. The introduction of the N-oxide functional group increases the molecule's polarity and hydrophilicity. nih.gov This change would theoretically decrease its ability to penetrate nerve membranes, rendering it less active as a local anesthetic compared to tetracaine itself. The formation of this compound is primarily relevant in the context of tetracaine's metabolism and elimination from the body.

| Property | This compound |

| Molecular Formula | C₁₅H₂₄N₂O₃ nih.gov |

| Molecular Weight | 280.36 g/mol nih.gov |

| IUPAC Name | 2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide nih.gov |

| CAS Number | 55750-02-2 nih.gov |

| Chemical Class | Benzoate Ester nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)20-12-11-17(2,3)19/h6-9,16H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCNHTQKPJXAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Tetracaine N Oxide

Strategic Synthesis of Tertiary Amine N-Oxides

Tertiary amine N-oxides are typically synthesized through the direct oxidation of tertiary amines. The choice of oxidizing agent and reaction conditions is crucial for achieving efficient and selective N-oxidation.

Hydrogen peroxide (H₂O₂) is a widely employed and cost-effective reagent for the oxidation of tertiary amines to N-oxides, generating only water as a byproduct acs.orgatamankimya.com. This method offers high atom economy and is applicable on both laboratory and industrial scales acs.org. Reactions with H₂O₂ can be catalyzed by various metal complexes, such as tungstate-exchanged layered double hydroxides, or can proceed uncatalyzed, though the latter may require a larger excess of the oxidant and longer reaction times acs.orgresearchgate.net. Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are also effective oxidants for tertiary amines but can lead to a loss of functional group tolerance, reacting with double bonds, carbonyls, and thioethers acs.org. Other specialized oxidants include Caro's acid and dioxiranes acs.orgasianpubs.org.

The chemoselectivity of these oxidation reactions is influenced by the basicity of the amine, with more basic amines generally being oxidized more readily by electrophilic oxidants acs.org. Reaction temperatures typically range from ambient to moderately elevated (e.g., 10–65 °C) google.com.

Table 1: Common Oxidative Reagents for Tertiary Amine N-Oxide Formation

| Oxidizing Agent | Byproducts | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Water | Cost-effective, high atom economy, environmentally friendly | Can be slow uncatalyzed, excess oxidant difficult to remove, potential safety concerns |

| Peroxyacids (e.g., mCPBA) | Carboxylic acid | Effective, good for various amines | Reduced functional group tolerance (epoxidation, esterification, sulfone formation) |

| Molecular Oxygen (O₂) | Water | Environmentally benign | Often sluggish, requires harsh conditions (high pressure, elevated temperature) |

| Caro's Acid | Sulfuric acid | Specialized oxidant | Less common, potential handling issues |

| Dioxiranes | Ketone | Quantitative yields, chemoselective in presence of C=C bonds | Specific reagents, potentially higher cost |

In the context of tetracaine (B1683103) N-oxide, the tertiary amine is a dimethylamino group. While the synthesis of N-oxides from simple tertiary amines is generally straightforward, regioselectivity can become a consideration in molecules with multiple potential sites for oxidation or complex steric environments researchgate.netvapourtec.comnih.govbeilstein-journals.org. Factors influencing regioselectivity include steric hindrance around the nitrogen atom and the electronic nature of adjacent substituents, which can affect the bond dissociation energies of C-H bonds alpha to the nitrogen researchgate.netvapourtec.comresearchgate.net. For tetracaine N-oxide, the dimethylamino group presents a single, well-defined site for N-oxidation.

Chemical Interconversion of this compound and Tetracaine

The N-oxide functional group can be readily reduced back to the parent tertiary amine. This interconversion is a key step in characterizing N-oxide products and in synthetic strategies where the N-oxide serves as a temporary protecting or activating group.

Titanium trichloride (B1173362) (TiCl₃) is an effective reagent for the selective reduction of N-oxides to tertiary amines researchgate.nettandfonline.comtandfonline.comnih.gov. This method has been shown to be mild, facile, and tolerant of various other functional groups, such as ketones, amides, esters, and nitro groups researchgate.nettandfonline.com. The reduction typically proceeds under mild conditions, often at room temperature, and can be rapid tandfonline.com. The mechanism is believed to involve the formation of low-valent titanium species that reductively deoxygenate the N-oxide tandfonline.com. TiCl₃ has been successfully employed in biological matrices like plasma and urine for identifying N-oxide metabolites researchgate.net.

A variety of other chemical reagents can effect the reduction of N-oxides to tertiary amines. These include:

Phosphorus-based reagents: Phosphorus compounds, such as PCl₃ or triphenylphosphine (B44618) (PPh₃), can reduce N-oxides, though PPh₃ may require high temperatures wikipedia.orgtandfonline.com.

Sulfur-based reagents: Reagents like di-n-propyl sulfoxylate (B1233899) and carbon disulfide (CS₂) have also been reported for N-oxide reduction wikipedia.orgtandfonline.com.

Metal-based reductions: Common methods include zinc in acetic acid (Zn/AcOH), iron in acetic acid (Fe/AcOH), catalytic hydrogenation (e.g., Pd/C), and systems involving indium (e.g., In/NH₄Cl, TiCl₄/In) researchgate.nettandfonline.comwikipedia.orgrsc.orgtandfonline.com. Diboron reagents, such as bis(pinacolato)diboron (B136004) [(pinB)₂], have also demonstrated facile reduction of various N-oxides, including sensitive nucleoside N-oxides, and can tolerate functional groups like hydroxyl, thiol, and cyano groups nih.gov.

Other reagents: Hydride reagents (e.g., LiAlH₄, NaBH₄) and certain borane (B79455) derivatives are also effective wikipedia.org. Formic acid in combination with iodide salts (I⁻/FA) provides a metal-free and sustainable method for deoxygenation rsc.org. Dimethylthiocarbamoyl chloride (DMTCC) has also been reported as an efficient reagent for N-oxide deoxygenation tandfonline.com.

Table 2: Common Chemical Reduction Methods for Amine N-Oxides

| Reagent Class | Specific Reagents | Advantages | Limitations |

| Titanium-based | TiCl₃, TiCl₄/In | Mild, selective, functional group tolerant | Specific handling for TiCl₄ |

| Phosphorus-based | PCl₃, PPh₃ | Effective | PPh₃ may require high temperatures |

| Sulfur-based | Di-n-propyl sulfoxylate, CS₂ | Various options | Specific reactivity, potential odor issues with CS₂ |

| Metal-based | Zn/AcOH, Fe/AcOH, Pd/C, In/NH₄Cl, TiCl₄/In, (pinB)₂, I⁻/FA | Broad applicability, established methods | Some methods require specific conditions or catalysts, metal contamination |

| Hydride-based | LiAlH₄, NaBH₄ | Powerful reducing agents | Can be reactive with other functional groups, require careful handling |

| Other | DMTCC | Efficient, alternative method | Specific reactivity, potential side products with certain substrates |

Chemical Stability and Reactivity of the this compound Moiety

Tertiary amine N-oxides, including this compound, are generally stable at room temperature rsc.orgnih.govtandfonline.com. However, they can undergo various reactions depending on the conditions.

Thermal Decomposition: At elevated temperatures (typically above 100-150 °C), N-oxides can decompose. This can involve rearrangements like the Meisenheimer rearrangement (especially for N-allyl and N-benzyl derivatives) or Cope eliminations , which yield alkenes and hydroxylamines acs.orgatamankimya.comnih.govnih.gov. The Cope elimination is a syn-elimination reaction requiring a β-hydrogen atom nih.gov.

Reactivity with Electrophiles: N-oxides can react with electrophiles. For instance, pyridine (B92270) N-oxides react with alkyl halides to form O-alkylated products wikipedia.org.

Hydrogen Bonding: The N-oxide group is polar and can act as a hydrogen bond acceptor, influencing solubility and interactions with solvents or other molecules acs.orgrsc.orgtandfonline.comthieme-connect.de. This polarity contributes to their higher solubility in polar solvents compared to their parent amines rsc.org.

Redox Activity: N-oxides can participate in single-electron transfer processes and exhibit redox reactivity acs.orgnih.gov.

Stability in Biological Systems: While generally stable, some N-oxides can be reduced enzymatically in vivo, leading to applications as hypoxia-activated prodrugs acs.orgnih.gov. However, their stability in the environment can also be a concern, as some N-oxide transformation products of drugs have shown persistence nih.gov.

The specific reactivity of this compound would be influenced by the ester linkage and the butylamino group present in the molecule, in addition to the N-oxide functionality. The N-oxide group itself is a polar moiety that can affect receptor interactions and pharmacokinetic properties compared to tetracaine .

Compound List:

Tetracaine

this compound

Hydrogen Peroxide (H₂O₂)

meta-chloroperoxybenzoic acid (mCPBA)

Titanium Trichloride (TiCl₃)

Phosphorus Trichloride (PCl₃)

Triphenylphosphine (PPh₃)

Zinc (Zn)

Acetic Acid (AcOH)

Iron (Fe)

Palladium on Carbon (Pd/C)

Indium (In)

Ammonium (B1175870) Formate (NH₄HCO₂)

Bis(pinacolato)diboron [(pinB)₂]

Carbon Disulfide (CS₂)

Di-n-propyl sulfoxylate

Lithium Aluminum Hydride (LiAlH₄)

Sodium Borohydride (NaBH₄)

Dimethylthiocarbamoyl Chloride (DMTCC)

Formic Acid (FA)

Iodide (I⁻)

Metabolic and Biotransformational Pathways of Tetracaine N Oxide

Enzymatic N-Oxidation of Tetracaine (B1683103)

The conversion of tetracaine to tetracaine N-oxide is an oxidative process that typically occurs in the liver and other tissues. This reaction involves the addition of an oxygen atom to the nitrogen atom of the tertiary amine group, forming a polar N-oxide moiety.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the oxidative metabolism of a vast array of xenobiotics, including drugs. While CYP isoforms are predominantly known for hydroxylation and N-dealkylation reactions, they can also catalyze N-oxidation reactions, particularly for tertiary amines. Studies on other tertiary amine-containing drugs have shown that various CYP isoforms, such as CYP1A2, CYP2D6, and CYP3A4, can contribute to N-oxidation jst.go.jp. Although specific CYP isoforms responsible for the N-oxidation of tetracaine have not been definitively elucidated in the provided literature, it is a recognized metabolic capability of the CYP enzyme system researchgate.net.

Flavin-containing monooxygenases (FMOs) represent another crucial class of enzymes involved in the oxidative metabolism of xenobiotics, with a particular propensity for catalyzing the N-oxidation of tertiary amines and other nucleophilic heteroatoms researchgate.netaneskey.comresearchgate.net. FMOs, especially FMO3, are widely distributed in the liver and are known to work in tandem with CYP enzymes, often exhibiting high catalytic activity for N-oxidation aneskey.com. The N-oxidation of various tertiary amine drugs, such as tamoxifen (B1202), is demonstrably mediated by FMO isoforms drugbank.com. Given the chemical structure of tetracaine, FMOs are highly likely to be significant contributors to the formation of this compound. This enzymatic pathway is a primary route for the generation of N-oxide metabolites from many drug compounds researchgate.netresearchgate.net.

Reductive Metabolism of this compound

Once formed, this compound can undergo further metabolic transformations, including reduction back to the parent compound or other derivatives.

Hepatic enzyme systems, including certain CYP isoforms, are capable of reducing N-oxides back to their parent tertiary amines drugbank.com. This reductive biotransformation represents a potential interconversion cycle where the N-oxide metabolite can be recycled. For instance, tamoxifen N-oxide has been shown to be reduced back to tamoxifen by human cytochromes P450 drugbank.com. While direct evidence for specific hepatic enzymes catalyzing the reduction of this compound is not detailed in the provided search results, the general enzymatic machinery for N-oxide reduction exists within the liver, suggesting this as a plausible metabolic fate for this compound.

Information directly linking microbial nitroreductase activity to the transformation of this compound was not found in the provided literature search results. Nitroreductases are enzymes primarily associated with the reduction of nitro groups. While some enzymes can exhibit broader substrate specificities, the specific role of microbial nitroreductases in the metabolism of this compound remains uncharacterized in the available data.

Quantitative Data on this compound Excretion

While detailed kinetic data on the metabolic pathways of this compound is limited in the provided snippets, quantitative information regarding its excretion has been reported. Following administration, this compound is excreted in the urine, indicating its formation as a significant metabolite.

| Species | Percentage of Dose Excreted as this compound | Percentage of Dose Excreted as Unchanged Tetracaine | Primary Route of Excretion | Reference |

| Mice | Approximately 10% | Less than 2% | Urine | hres.ca |

| Rats | Approximately 10% | Less than 2% | Urine | hres.ca |

| Rabbits | Approximately 10% | Less than 2% | Urine | hres.ca |

| Horses | Approximately 10% | Less than 2% | Urine | hres.ca |

These findings highlight that this compound is a substantial urinary metabolite of tetracaine, formed through oxidative processes.

Compound List:

Tetracaine

this compound

Lidocaine

MEGX (Monoethylglycylxylidide)

GX (Glycylxylidide)

2,6-xylidine

3-hydroxy-MEGX

Procaine

Parabutylaminobenzoic acid (4-BABA)

Dimethylaminoethanol

PABA (Para-aminobenzoic acid)

Retronecine

Heliotridine

Otonicine

Cocaine

Chloroprocaine

Prilocaine

Mivacurium

Cyclophosphamide

Echothiophate

Isoflurophate

Thiopeta

Aminosalicylic acid

Sulfonamides

Suxamethonium (Succinylcholine)

Tamoxifen

N-desmethyltamoxifen

Tamoxifen N-oxide

Mianserin

Benzydamine

Piromidic Acid

Cinchocaine

In Vitro Metabolism Studies of this compound Formation and Reduction

In vitro studies are crucial for dissecting the enzymatic mechanisms underlying drug metabolism. These studies utilize various biological systems, such as subcellular fractions and cultured cells, to elucidate metabolic pathways and identify responsible enzymes.

Liver microsomes, which are derived from the smooth endoplasmic reticulum of liver cells, are rich in key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). These enzymes are primarily responsible for Phase I oxidative metabolism, including N-oxidation nih.govdls.com. Studies have indicated that microsomal incubation systems are suitable for generating tetracaine metabolites, including this compound, allowing for its subsequent identification and profiling soton.ac.uk. The presence of N-oxide metabolites in these systems suggests the involvement of oxidative enzymes within the microsomal fraction in the formation of this compound from tetracaine or related precursors soton.ac.uk. While specific details on the quantitative formation rates of this compound in these systems are not extensively detailed in the provided literature, the methodology is established for profiling such metabolites .

Primary hepatocytes, the functional parenchymal cells of the liver, are considered the gold standard in vitro model for studying drug metabolism due to their comprehensive enzymatic machinery, including both Phase I and Phase II enzymes dls.combioivt.com. Studies employing hepatocytes from various animal species, such as rats, rabbits, and horses, have been instrumental in understanding the biotransformation of xenobiotics. These systems are capable of replicating complex metabolic pathways, including N-oxidation, and have been utilized to investigate the metabolic fate of tetracaine bioivt.comfda.govresearchgate.netplos.org. The use of these biological systems allows for a more holistic view of metabolism compared to isolated enzyme studies, reflecting the integrated enzymatic activities present within a living cell.

Specific identification of the enzymes responsible for N-oxidation and N-oxide reduction is often achieved through studies using recombinant enzymes. While the provided literature does not detail specific studies employing recombinant enzymes to elucidate the precise N-oxidation or reduction pathways of this compound, general principles of drug metabolism provide insight. N-oxidation of tertiary amines, such as the one present in tetracaine, is commonly mediated by flavin-containing monooxygenases (FMOs) and certain cytochrome P450 (CYP) isoforms researchgate.netresearchgate.net. For instance, FMO3 has been identified as a primary enzyme for N-oxide formation in other drug molecules researchgate.net.

Conversely, the reduction of N-oxides back to their parent amines can be catalyzed by various enzymatic systems, including reductases, and potentially aldehyde oxidases, depending on the specific N-oxide structure and cellular environment nih.govresearchgate.netnih.gov. For example, studies on other N-oxides have shown reduction by enzymes like porcine aldehyde oxidase nih.gov, and involvement of cytochrome P450 reductase has also been suggested for retroreduction pathways researchgate.net. However, direct experimental evidence linking specific recombinant FMOs, CYPs, or reductases to the formation or reduction of this compound is not detailed in the reviewed literature.

Identification of this compound as a Metabolite in Non-Clinical Models

This compound has been identified as a metabolite in various non-clinical in vivo models, confirming its formation within living organisms. Studies in laboratory animals have demonstrated the presence of this compound in biological fluids, primarily urine.

In elimination studies conducted in mice, rats, rabbits, and horses, this compound was found to be excreted in the urine, constituting approximately 10% of the administered tetracaine dose e-lactancia.org. Further characterization of this metabolite involved its isolation as crystalline material from the urine of tetracaine-administered rabbits and horses, with its structure confirmed as this compound based on analytical and spectral data researchgate.net. The presence of this compound has also been noted in certain pharmaceutical formulations of tetracaine, potentially as a degradation product fda.gov.

Table 1: Identification of this compound in Non-Clinical Models

| Species | Identification of this compound | Reference(s) |

| Mice | Detected in urine | e-lactancia.org |

| Rats | Formed; Detected in urine | fda.gove-lactancia.org |

| Rabbits | Formed; Isolated from urine | fda.govresearchgate.nete-lactancia.org |

| Horses | Formed; Isolated from urine | fda.govresearchgate.nete-lactancia.org |

Analytical Characterization and Detection Strategies for Tetracaine N Oxide

Mass Spectrometry-Based Identification and Quantification

Diagnostic Fragmentation Pathways of Tertiary Amine N-Oxides in Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the structural elucidation of organic compounds, including N-oxides. Tertiary amine N-oxides exhibit characteristic fragmentation patterns that can aid in their identification. A common fragmentation pathway involves the loss of an oxygen atom, leading to the formation of a fragment ion corresponding to the parent tertiary amine ([M-O]⁺) nih.govresearchgate.net. This "deoxygenation" process can be influenced by instrumental parameters such as the temperature of the heated capillary, where elevated temperatures can increase the ratio of the [M-O]⁺ fragment to the precursor ion researchgate.net.

Furthermore, specific diagnostic losses related to the N-oxide moiety can occur. For dialkyl tertiary amine N-oxides, fragmentation can involve the loss of the nitrogen-containing group, such as N,N-dimethylhydroxylamine or N,N-diethylhydroxylamine nih.govresearchgate.net. These losses generate product ions that are indicative of the N-oxide structure. The stability of these resulting product ions can vary, sometimes undergoing secondary fragmentation nih.govresearchgate.net. Studies analyzing libraries of tertiary amine N-oxides have identified these diagnostic losses as key features for characterization, even across different MS platforms nih.govresearchgate.netacs.org. For instance, the fragmentation of tetracaine (B1683103) N-oxide, when analyzed using HPLC-ESI-MS/MS, can yield characteristic ions that help localize the site of oxidation nih.govacs.org. The presence of diagnostic ions at specific m/z values, such as 187.2, 443.4, and 544.5, has been reported to support oxygen incorporation into the N-oxide group of similar lipid molecules sciex.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Oxides

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of N-oxides. The introduction of an oxygen atom to a tertiary amine significantly influences the electronic environment of nearby atoms, leading to observable changes in NMR spectra acs.orgresearchgate.netmdpi.com. In proton (¹H) and carbon (¹³C) NMR, the methyl, methylene, or methine groups adjacent to the nitrogen atom bearing the N-oxide typically exhibit a downfield shift compared to their counterparts in the parent tertiary amine acs.orgresearchgate.net. This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide group.

Chemical Derivatization Techniques for Enhanced N-Oxide Detection and Confirmation

Chemical derivatization involves modifying a molecule to enhance its detectability or to confirm its identity. For N-oxides, derivatization strategies are often employed to facilitate analysis or to distinguish them from related compounds.

Reductive Derivatization for Confirmation of N-Oxide Presence

A key strategy for confirming the presence of an N-oxide is reductive derivatization, where the N-oxide is converted back to its parent tertiary amine acs.orgresearchgate.netresearchgate.net. Various reducing agents can be used for this transformation, including phosphorus trichloride (B1173362) (PCl₃) aquigenbio.com, titanium trichloride (TiCl₃) researchgate.netresearchgate.net, or catalytic hydrogenation aquigenbio.com.

The principle behind this method is to observe a change in the compound's properties after reduction. For instance, if Tetracaine N-Oxide is analyzed using chromatography, the reduced product (tetracaine) will likely exhibit a different retention time compared to the N-oxide. Similarly, in mass spectrometry, the mass spectrum of the reduced product will lack the characteristic fragmentation patterns of the N-oxide and will instead show the fragmentation profile of the tertiary amine. This comparison provides strong evidence for the original presence of the N-oxide group. For example, a study demonstrated the use of TiCl₃ reduction coupled with UHPLC/HRMS to analyze N-oxide containing potentially mutagenic impurities (PMIs), showing that the N-oxides could be readily characterized by reduction to their corresponding amines researchgate.netresearchgate.net. Another approach involves converting reduced adducts into stable derivatives for detection, as seen with the derivatization of reduced pyrroline (B1223166) N-oxide adducts nih.gov.

Method Validation for Analytical Performance of this compound Assays

For any analytical method used to quantify or identify this compound, particularly in pharmaceutical quality control or research, rigorous method validation is essential. Method validation ensures that the analytical procedure is reliable, accurate, and suitable for its intended purpose, adhering to regulatory guidelines such as those from the ICH, FDA, or EMA mdpi.comnih.gov.

Key validation parameters typically assessed include:

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and linearity is assessed using correlation coefficients (R²) mdpi.comnih.gov. For example, a linear calibration curve in the range of 1–5,000 ng/mL with an R² > 0.996 has been reported for a related compound nih.gov.

Sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). For Trimethylamine (B31210) N-oxide (TMAO), an LOQ of 0.25 µM and 1 ng/mL have been reported in different studies mdpi.comnih.gov.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the percentage of relative error (% RE) or by comparing results to a reference method.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but under different conditions (different days, analysts, or equipment).

Reproducibility: Precision between different laboratories. For TMAO, intra-day precision and accuracy have been reported within acceptable limits, with %RSD values ranging from 1.40–7.62% and trueness from 91.99–105.52% mdpi.comnih.gov. Inter-day precision and accuracy have also been found to be satisfactory mdpi.comnih.gov.

Selectivity/Specificity: The ability of the method to measure the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities or degradation products.

Carry-over: The effect of the previous sample on the analysis of the current sample, which should be minimal.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For instance, a method for nitrous oxide was found to be quite stable and unaffected by slight changes in experimental conditions researchgate.net.

Stability: The stability of the analyte in the sample matrix under defined storage conditions and during the analytical procedure.

The validation of analytical methods for this compound would involve establishing these parameters to ensure the reliability of results obtained from techniques like HPLC or LC-MS/MS.

Degradation Pathways and Stability Profiling of Tetracaine N Oxide

Tetracaine (B1683103) N-Oxide as a Formulated Impurity and Degradation Product of Tetracaine

Tetracaine N-Oxide (CAS No. 55750-02-2) arises from the oxidation of the tertiary amine group in tetracaine pharmacy180.com. Its presence in pharmaceutical preparations is primarily attributed to the inherent instability of the parent compound, tetracaine hydrochloride, under certain storage or manufacturing conditions nih.gov. Studies have identified this compound as a specific impurity and degradation product, necessitating its monitoring and control in drug substance and product quality testing lgcstandards.comaxios-research.comsimsonpharma.com. In animal studies, the N-oxide metabolite of tetracaine has also been observed fda.gov.

Forced Degradation Studies of Tetracaine and N-Oxide Formation

Forced degradation studies are essential for identifying potential degradation pathways and products, validating stability-indicating analytical methods, and understanding the intrinsic stability of a drug substance sapub.orgmedcraveonline.compnrjournal.com. Tetracaine hydrochloride exhibits sensitivity to various stress conditions, which can lead to the formation of impurities like this compound.

Oxidative Stress-Induced N-Oxide Generation and Degradation

Oxidation is a primary pathway leading to the formation of this compound from tetracaine pharmacy180.com. Tetracaine hydrochloride is known to be extremely sensitive to oxidative conditions nih.gov. The mechanism typically involves the nucleophilic attack of the lone pair of electrons on the tertiary amine nitrogen atom of tetracaine by an oxidizing agent, resulting in the formation of the N-oxide functionality pharmacy180.com. For instance, hydrogen peroxide or other oxidizing species can readily convert the tertiary amine to its N-oxide nih.govnih.gov.

Once formed, the N-oxide group itself can be subject to further degradation. N-oxides can undergo reduction back to the parent tertiary amine under specific reducing conditions . Furthermore, mass spectrometric analyses have revealed that N-oxides can undergo deoxygenation decomposition pathways researchgate.net. While specific studies detailing the oxidative degradation of this compound are less prevalent, its structural components, including the ester linkage and the N-oxide group, suggest susceptibility to oxidative environments.

Hydrolytic Degradation (Acidic and Alkaline Conditions) Leading to N-Oxide Formation

Tetracaine, being an ester-type local anesthetic, is susceptible to hydrolysis, particularly under acidic and alkaline conditions pharmacy180.comnih.govgoogle.comresearchgate.net. The ester linkage in tetracaine can be cleaved by water molecules, often catalyzed by acids or bases, yielding p-butylaminobenzoic acid and diethylaminoethanol google.comresearchgate.netdrugbank.com.

While N-oxide formation is primarily an oxidative process, the ester linkage present in this compound would also render it susceptible to hydrolytic degradation. Under acidic or alkaline conditions, the ester bond in this compound could hydrolyze, yielding p-butylaminobenzoic acid and N,N-dimethylaminoethanol N-oxide. The sensitivity of tetracaine hydrochloride to both acidic and alkaline hydrolysis nih.gov suggests that this compound may also degrade via similar mechanisms, although the N-oxide group itself might influence the kinetics.

Photolytic Degradation Pathways

Tetracaine hydrochloride has been reported to be susceptible to light exposure nih.gov. Light can provide the energy to excite molecules, including oxygen, to more reactive states, thereby promoting photooxidation reactions pharmacy180.com. The aromatic and ester functionalities within this compound could potentially absorb UV or visible light, leading to photochemical reactions and degradation. Photolysis may result in the formation of various photoproducts, potentially affecting the integrity of the N-oxide moiety or other parts of the molecule.

Thermal Degradation Profiles

Elevated temperatures can accelerate chemical degradation processes, including hydrolysis and oxidation pharmacy180.com. Studies on tetracaine hydrochloride have investigated its behavior under thermal stress nih.govbepls.com. For example, tetracaine hydrochloride showed approximately 20% degradation under thermal stress conditions (50°C for 1 hour) in one study bepls.com. Heat can also initiate or propagate free-radical mediated oxidation reactions pharmacy180.com. The stability of this compound at elevated temperatures would depend on the thermal stability of its functional groups, including the N-oxide and ester linkages.

Mechanistic Elucidation of this compound Degradation Pathways

The degradation of this compound involves complex chemical transformations. The primary mechanism for its formation is the oxidation of the tertiary amine in tetracaine, typically involving an electrophilic oxygen species attacking the nitrogen lone pair pharmacy180.com.

Once formed, this compound can potentially degrade through several pathways:

Hydrolysis: The ester linkage is susceptible to cleavage under acidic or alkaline conditions, yielding p-butylaminobenzoic acid and N,N-dimethylaminoethanol N-oxide.

Oxidation/Reduction: The N-oxide group itself can be reduced back to the tertiary amine. Further oxidative attacks might occur at other susceptible sites on the molecule.

Photolysis: Light energy can induce photochemical reactions, leading to bond cleavage or rearrangement.

Thermal Degradation: Elevated temperatures can accelerate these degradation processes.

Research employing advanced analytical techniques, such as UHPLC-Q-TOF-MS, has been instrumental in characterizing degradation products and proposing fragmentation pathways for tetracaine and its related impurities nih.gov. These studies provide insights into the structural changes occurring under various stress conditions, aiding in the mechanistic understanding of how compounds like this compound might break down. For instance, mass spectrometry fragmentation patterns can reveal the loss of specific molecular fragments, such as the deoxygenation of the N-oxide group researchgate.net.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Analyte Name | This compound | lgcstandards.com |

| CAS Number | 55750-02-2 | lgcstandards.comaxios-research.com |

| Molecular Formula | C₁₅H₂₄N₂O₃ | lgcstandards.comaxios-research.com |

| Molecular Weight | 280.36 g/mol | lgcstandards.comaxios-research.com |

| Storage Temperature | +5°C | lgcstandards.com |

Table 2: Sensitivity of Tetracaine Hydrochloride to Stress Conditions

Note: The following table summarizes the sensitivity of Tetracaine Hydrochloride to various stress conditions. While direct degradation data for this compound under these specific conditions is less extensively documented, these findings provide context for potential degradation pathways of the N-oxide due to shared structural features and the known reactivity of Tetracaine.

| Stress Condition | Sensitivity/Degradation (%) | Notes |

| Oxidative | Extremely sensitive | Leads to N-oxide formation; N-oxides can be reduced or deoxygenated. |

| Alkaline Hydrolysis | Highly sensitive | Ester linkage susceptible to cleavage. |

| Acidic Hydrolysis | Highly sensitive | Ester linkage susceptible to cleavage. |

| Photolytic | Susceptible | Light can induce oxidation and other photochemical reactions. |

| Thermal (e.g., 50°C/1h) | ~20.01% Degradation | Accelerates other degradation processes like oxidation. |

(Sources for Table 2 include nih.gov, bepls.com, pharmacy180.com, )

List of Compounds Mentioned:

this compound

Tetracaine

Tetracaine Hydrochloride

p-butylaminobenzoic acid

Diethylaminoethanol

N,N-dimethylaminoethanol N-oxide

p-aminobenzoic acid

Impurity Profiling Strategies for this compound in Pharmaceutical Materials

The meticulous profiling of impurities, such as this compound, is a cornerstone of pharmaceutical quality control and regulatory compliance. This compound serves a critical role as a reference standard in these impurity profiling strategies. Its availability in high purity is vital for the development and validation of analytical methods used to detect, identify, and quantify impurities in tetracaine-based pharmaceutical products.

Analytical Methodologies for Impurity Profiling:

The identification and quantification of this compound as an impurity rely on a suite of advanced analytical techniques. These methods are employed throughout the drug development lifecycle, from early research and development to quality control during commercial production.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a primary technique for separating and quantifying this compound from the active pharmaceutical ingredient (API) and other related substances. Gradient elution methods, utilizing mobile phases such as ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, are commonly employed on C18 columns for effective separation nih.gov.

Mass Spectrometry (MS): Mass spectrometry, particularly HPLC coupled with electrospray ionization and tandem mass spectrometry (HPLC-ESI-MS/MS), is indispensable for characterizing N-oxides. This approach leverages diagnostic losses from the N-oxide functional group to confirm its structure and identify its site of oxidation researchgate.net. High-resolution MS data, alongside fragmentation pathway analysis, aids in the definitive structural elucidation of impurities nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including techniques like ¹H NMR and ¹³C NMR, is crucial for structural confirmation and verifying the identity of this compound, especially when used as a reference standard .

Other Spectroscopic Techniques: Elemental analysis can also be utilized to verify the molecular composition of this compound .

Role in Pharmaceutical Development and Quality Assurance:

This compound reference standards are integral to several key pharmaceutical processes:

Analytical Method Development and Validation (AMV): High-purity this compound is used to develop and validate analytical methods, ensuring their specificity, linearity, accuracy, precision, and robustness for impurity detection synzeal.comaquigenbio.comsynzeal.comaxios-research.com.

Quality Control (QC): During synthesis and formulation, QC departments use these standards to monitor impurity levels in raw materials, in-process samples, and finished products, ensuring they remain within acceptable regulatory limits synzeal.comaquigenbio.comsynzeal.comaxios-research.com.

Regulatory Submissions: The characterization and control of impurities are mandatory for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions. This compound standards facilitate the comprehensive data required by regulatory agencies synzeal.comaquigenbio.comsynzeal.comaxios-research.comvenkatasailifesciences.com.

Stability Studies: As mentioned, this compound is used in stability studies to track its formation or presence over time under defined storage conditions, contributing to the determination of product shelf-life venkatasailifesciences.compharmaffiliates.com.

Traceability: Standards are often sought with traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), to ensure global regulatory acceptance synzeal.comaquigenbio.comsynzeal.comlgcstandards.com.

Computational and Theoretical Chemistry Studies of Tetracaine N Oxide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic structure. For Tetracaine (B1683103) N-Oxide, these calculations can predict its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a standard method for studying the structures and energetics of amine N-oxides. mdpi.comresearchgate.netflvc.org DFT is effective for these molecules because it provides a good balance of computational cost and accuracy, capable of handling the zwitterionic nature of the N-O bond which imparts high dipole moments and water solubility. mdpi.commdpi.com

Studies on various amine N-oxides frequently employ hybrid functionals like B3LYP and M06, with basis sets such as 6-31G* or def2-TZVP, to calculate optimized geometries, vibrational frequencies, and reaction energies. mdpi.comresearchgate.netfu-berlin.de For instance, computational studies on pyridine (B92270) N-oxides and trimethylamine (B31210) N-oxide have successfully used DFT to predict bond dissociation energies (BDEs) and explore their reactivity. mdpi.commdpi.comnih.gov The M06 functional has been noted as satisfactory for pyridine N-oxide and is also successful with anions, which is relevant given the partial negative charge on the oxygen in the N-O bond. mdpi.com

In the context of Tetracaine N-Oxide, DFT calculations would be applied to:

Determine the optimized three-dimensional structure.

Calculate the molecular electrostatic potential (MEP) map, which indicates regions of positive and negative charge and predicts how the molecule interacts with other entities. tandfonline.com

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and electronic transitions. tandfonline.com

Predict thermodynamic properties, such as the enthalpy of formation. rsc.org

The introduction of the N+-O- moiety can weaken molecular stability by elongating chemical bonds and narrowing the HOMO-LUMO gap, thereby increasing photochemical reactivity. DFT provides a framework to quantify these effects for the specific structure of this compound.

Table 1: Application of Computational Methods in N-Oxide Research

| Computational Method | Application | Key Findings/Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP, M06) | Calculation of molecular structure, bonding, and energetics of amine N-oxides. | Provides accurate geometries and bond dissociation enthalpies (BDEs). Useful for studying zwitterionic N-O bonds. | mdpi.commdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Studying intermolecular interactions of Tetracaine and N-oxides with solvents and membranes. | Reveals how molecules are solvated and oriented at interfaces, and the nature of interactions (hydrophobic, hydrogen bonding). | researchgate.netacs.orgresearchgate.net |

| Quantum Chemical Topology (QTAIM) | Analysis of the nature of the N-O chemical bond. | Characterizes the N-O bond as a polar covalent bond with varying ionic contributions depending on substituents. | researchgate.netresearchgate.net |

| Natural Bond Orbital (NBO) / Natural Resonance Theory (NRT) | Investigating bond delocalization and character. | Reveals delocalization of N-O and N-R bonds, particularly with electronegative substituents. | researchgate.net |

The defining feature of this compound is the dative covalent bond between the tertiary amine nitrogen and the oxygen atom. Theoretical analyses, including Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbitals (NBO), and Natural Resonance Theory (NRT), have been used to investigate the N-O bond in various amine oxides. researchgate.net These studies consistently describe the bond not as purely ionic but as a polar covalent σ-bond. researchgate.netnih.gov

The properties of this bond, such as its length and strength, are influenced by the substituents on the nitrogen atom. researchgate.net For aliphatic amine N-oxides like this compound (which has a dialkyl tertiary amine group), the N-O bond is expected to have characteristics similar to that of trimethylamine N-oxide (TMAO). Computational studies have calculated the N-O bond length in TMAO to be around 1.38-1.39 Å. mdpi.com The N-O bond dissociation enthalpy (BDE) for aliphatic amine oxides is calculated to be significantly lower than that for aromatic N-oxides like pyridine N-oxide, reflecting lower stability. mdpi.comresearchgate.netnih.gov The BDE for TMAO, a model for the N-oxide group in Tetracaine, is estimated to be in the range of 51-58 kcal/mol, whereas for pyridine N-oxide it is higher, around 65 kcal/mol. mdpi.com This difference is attributed to the resonance stabilization available in the aromatic system. nih.gov

Table 2: Computed N-O Bond Characteristics in Model Amine N-Oxides

| Compound | Computational Method | Calculated N-O Bond Length (Å) | Calculated N-O BDE (kcal/mol) | Reference |

|---|---|---|---|---|

| Trimethylamine N-Oxide (TMAO) | B3LYP/6-31G | 1.391 | 51.4 | mdpi.com |

| Trimethylamine N-Oxide (TMAO) | M06/6-311+G(d,p) | 1.383 | 53.3 | mdpi.com |

| Pyridine N-Oxide (PNO) | B3LYP/6-31G | 1.272 | 64.9 | mdpi.com |

| Pyridine N-Oxide (PNO) | M06/6-311+G(d,p) | 1.267 | 65.0 | mdpi.com |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions (General N-oxides, Tetracaine)

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering deep insights into the intermolecular interactions that govern the behavior of molecules in solution or complex environments like biological membranes. tandfonline.com MD simulations have been performed on the parent molecule, Tetracaine, to study its interaction with water and lipid bilayers. researchgate.netcbpf.brnih.gov These studies show that the protonation state of the tertiary amine drastically affects its hydrophobicity and interaction with its surroundings. researchgate.netcbpf.br

For this compound, the presence of the highly polar N-O group is expected to dominate its intermolecular interactions. The N-O group is a very strong hydrogen bond acceptor. lu.se MD simulations of other amine N-oxides, such as dimethyldodecylamine-N-oxide (DDAO), in water show significant hydration, with a notable number of water molecules strongly associated with the N-O headgroup. acs.orgresearchgate.net DFT calculations on TMAO and DDAO hydration complexes confirm that the interaction energies with water are much higher than for a water-water dimer, and a significant charge transfer from the amine oxide to water is observed. lu.se Therefore, MD simulations of this compound would likely show strong hydrogen bonding with water molecules, influencing its orientation and partitioning at interfaces, such as a cell membrane. nih.govnih.gov

In Silico Prediction of N-Oxide Formation and Reactivity

In silico methods are increasingly used to predict the metabolic fate of drug candidates, including the likelihood of N-oxide formation. researchgate.net The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities. researchgate.netfda.gov Computational models, ranging from quantitative structure-property relationship (QSPR) models to more complex machine learning approaches, can be developed to predict the rate of amine oxidation based on chemical structure and calculated properties. acs.orgmdpi.com For example, models have been created to predict CO2 absorption and degradation rates for various amines, incorporating descriptors like dipole moment and pKa values. acs.org

Furthermore, computational chemistry is valuable for predicting the reactivity and subsequent characterization of N-oxides. The development of tandem mass spectrometry (MS/MS) techniques for identifying metabolites relies on understanding fragmentation pathways. Studies on dialkyl tertiary amine N-oxides, including a demonstration with Tetracaine, have shown that there are characteristic fragmentation patterns, such as the loss of the hydroxylamine (B1172632) group. nih.gov The gas-phase ion chemistry observed in these experiments can be used to create improved in silico algorithms and models for predicting mass spectral fragmentation, thus aiding in the rapid and definitive identification of N-oxide metabolites. researchgate.netnih.gov

Solvent Effects on Tetracaine and N-Oxide Interactions from Theoretical Perspectives

The solvent environment plays a critical role in molecular structure, stability, and reactivity. Theoretical studies account for solvent effects using either explicit models, where individual solvent molecules are included in the simulation (common in MD), or implicit continuum models, such as the Conductor-like Polarisable Continuum Model (CPCM), in quantum chemical calculations. tandfonline.com

Theoretical studies on Tetracaine have shown that its interaction with water is highly dependent on the specific region of the molecule and its protonation state. researchgate.netcbpf.br The terminal tertiary amine is particularly affected by protonation, which increases its hydrophilic character. cbpf.br For this compound, the permanent zwitterionic character of the N-O group would make this end of the molecule persistently hydrophilic.

DFT calculations on amine N-oxides confirm their strong interactions with polar solvents. fu-berlin.delu.se Studies on the hydration of TMAO and DDAO using DFT show that the binding energies with water are significant, and that the presence of the amine oxide can enhance the strength of nearby water-water interactions. lu.se This strong affinity for water would govern the solubility of this compound and its partitioning behavior between aqueous and lipid phases, a key determinant of its pharmacokinetic profile. nih.gov Theoretical calculations can thus provide a rationale for the observed effects of different solvents on the behavior of both Tetracaine and its N-oxide derivative. analis.com.my

Emerging Research Directions and Future Perspectives on Tetracaine N Oxide

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of drug metabolites are foundational to understanding their pharmacokinetic and pharmacodynamic profiles. For Tetracaine (B1683103) N-Oxide, which is likely present at low concentrations in biological matrices, the development of highly sensitive and specific analytical methods is a critical research frontier.

One established method for the determination of Tetracaine N-Oxide in urine involves gas chromatography (GC). In this approach, the N-oxide metabolite is chemically converted to methyl p-(N-methyl-N-butylamino)benzoate. This derivatization step creates a product with suitable volatility and thermal stability for GC analysis, which demonstrates satisfactory sensitivity with a flame ionization detector.

More advanced techniques centered on mass spectrometry (MS) offer significant advantages in terms of specificity and sensitivity. A methodology using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) has been developed for the characterization of dialkyl tertiary amine-N-oxides and was specifically demonstrated using tetracaine. nih.gov This approach is based on identifying diagnostic fragmentation pathways, such as the loss of N,N-dimethylhydroxylamine, during collision-induced dissociation. nih.gov By creating reconstructed ion current chromatograms for these specific product ions, N-oxide metabolites can be selectively identified and characterized. nih.gov

To overcome potential ambiguities in distinguishing N-oxidation from other metabolic oxidations (such as C-hydroxylation), chemical derivatization techniques are being explored. The use of titanium(III) chloride (TiCl₃) has been shown to selectively reduce N-oxides back to their parent tertiary amine, providing a clear confirmation of the metabolite's identity when analyzed by LC-MS/MS. researchgate.net Furthermore, modern ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) provides the high resolution and mass accuracy necessary to identify and characterize metabolites like this compound, even among a complex mixture of related impurities and degradation products. nih.gov

| Analytical Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds. Requires chemical derivatization of this compound for analysis. | Determination in urine after conversion to a more volatile derivative, with detection by flame ionization. | |

| HPLC-ESI-MS/MS | Liquid chromatographic separation followed by mass spectrometric detection based on mass-to-charge ratio and fragmentation patterns. | Characterization based on diagnostic product ions formed through specific losses from the parent molecule. | nih.gov |

| Chemical Reduction + LC-MS | Selective chemical reduction of the N-oxide to the parent amine (tetracaine) using reagents like TiCl₃ to confirm its identity. | Provides definitive structural confirmation when MS/MS fragmentation is ambiguous. | researchgate.net |

| UHPLC-Q-TOF-MS | High-resolution mass spectrometry provides highly accurate mass measurements for confident identification. | Suitable for identifying and characterizing this compound among other related impurities and degradation products. | nih.gov |

Advanced Mechanistic Studies of Enzymatic and Chemical N-Oxide Transformations

The biotransformation of tetracaine to this compound and the subsequent fate of this metabolite are areas ripe for investigation. Phase I oxidative metabolism is a common pathway for drugs containing tertiary amine groups, often leading to the formation of N-oxides. researchgate.net However, specific mechanistic studies detailing the enzymatic processes governing the N-oxidation of tetracaine are not yet available in the public domain. Future research is needed to identify the specific cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) isoenzymes responsible for this metabolic step.

In addition to enzymatic formation, the chemical stability of the parent drug is a relevant factor. Studies have shown that tetracaine hydrochloride is extremely sensitive to oxidative conditions, suggesting that non-enzymatic formation of this compound or other oxidative products could potentially occur under specific circumstances. nih.gov

Translational Research on N-Oxide Metabolites in Non-Clinical Models

Translational research aims to bridge the gap between preclinical findings and clinical relevance. Currently, there is a notable lack of published research on the physiological effects of this compound in non-clinical (animal) models. While the metabolism of tetracaine has been investigated, these studies have predominantly focused on its hydrolysis product, p-butylaminobenzoic acid. researchgate.netnih.govelsevierpure.com

Future research should involve the administration of isolated this compound to non-clinical models to independently characterize its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. Such studies would clarify whether the metabolite is pharmacologically active, contributing to either the anesthetic or toxicological profile of the parent compound. Investigating its potential to cross biological barriers, such as the blood-brain barrier, would also be a critical step in understanding its potential for central nervous system effects. In vivo studies in animal models are essential to determine if the N-oxide metabolite has a distinct biological role or if it is merely an inactive elimination product. nih.gov

Integration of Omics Technologies for Comprehensive N-Oxide Metabolite Profiling

Omics technologies, particularly metabolomics, offer a powerful, unbiased approach to comprehensively map the metabolic footprint of a drug. A metabolomics study was conducted to investigate the biochemical changes in the serum and tissues of mice following acute tetracaine poisoning. nih.gov This research, utilizing ultra-high performance liquid chromatography-Orbitrap high-resolution mass spectrometry (UPLC-Orbitrap HRMS), successfully identified a range of differential metabolites, providing insights into perturbed metabolic pathways like purine (B94841) metabolism and the tricarboxylic acid cycle. nih.gov

Notably, in this specific study on acute toxicity, this compound was not reported among the identified candidate biomarkers. nih.gov This suggests that under the conditions of acute poisoning in that model, this compound may not be formed in sufficient quantities to be a major discriminating metabolite, or that the primary metabolic pathways under high-dose exposure are hydrolysis and disruptions to endogenous metabolism. nih.gov

| Biological Matrix | Identified Differential Metabolites (Examples) |

|---|---|

| Serum | Xanthine, Spermine, 3-Hydroxybutylamine |

| Liver | Adenylate, Adenosine, Citric Acid |

| Heart | Hypoxanthine, Inosine, L-Glutamic Acid |

| Kidney | L-Carnitine, Acetylcarnitine, Xanthosine |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for validating the purity and identity of Tetracaine N-Oxide in synthetic samples?

- Methodological Guidance : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation) and high-performance liquid chromatography (HPLC) with UV detection (for purity assessment). For novel derivatives, include elemental analysis and mass spectrometry (MS) to verify molecular composition. Cross-reference with published spectra or certified reference materials (e.g., Sigma-Aldrich’s TraceCERT® standards) .

- Reproducibility : Document experimental parameters (e.g., solvent systems, column types, gradient profiles) to align with protocols in peer-reviewed journals .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Guidance : Conduct accelerated stability studies using controlled temperature/humidity chambers (e.g., ICH Q1A guidelines). Monitor degradation via HPLC and identify byproducts using tandem MS. Include kinetic modeling to predict shelf life under standard lab conditions .

- Data Reporting : Raw stability data (e.g., degradation rates) should be archived in supplementary materials, with processed results (e.g., Arrhenius plots) in the main text .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound on intracellular calcium (Ca²⁺) signaling pathways?

- Context : Evidence suggests this compound increases Ca²⁺ wave incidence in permeabilized myocytes, contrary to other RyR2 inhibitors .

- Methodological Guidance :

- Experimental Design : Compare dose-response curves across cell types (e.g., cardiac vs. skeletal muscle) and assay conditions (e.g., free Ca²⁺ concentrations). Include positive controls (e.g., dantrolene) to validate RyR2 modulation .

- Data Analysis : Use confocal line-scan imaging to quantify spatial-temporal Ca²⁺ dynamics. Apply multivariate statistics to distinguish drug-specific effects from methodological artifacts .

Q. What strategies are critical for ensuring reproducibility in studies investigating this compound’s metabolic fate?

- Methodological Guidance :

- In Vitro/In Vivo Models : Use liver microsomes or hepatocytes from multiple species (e.g., human, rat) to assess interspecies metabolic variability. Include isotopically labeled analogs (e.g., ¹⁴C-Tetracaine N-Oxide) for precise metabolite tracking .

- Data Transparency : Publish raw chromatograms and mass spectra in open-access repositories. Disclose enzyme sources (e.g., CYP450 isoforms) and incubation conditions (e.g., pH, cofactors) to enable replication .

Q. How can researchers optimize experimental protocols to mitigate off-target effects of this compound in neuropharmacological studies?

- Methodological Guidance :

- Selectivity Profiling : Screen against related targets (e.g., voltage-gated sodium channels, acetylcholinesterase) using patch-clamp electrophysiology or fluorogenic assays. Validate specificity via knockout/mutant models .

- Dose Rationale : Establish a therapeutic index (TI) by comparing IC₅₀ values for primary vs. off-target effects. Use computational docking to predict binding affinities .

Data Handling and Reporting

Q. What are the best practices for managing large datasets in studies involving this compound’s physicochemical properties?

- Guidance :

- Raw Data : Archive spectral data (e.g., NMR, MS) in standardized formats (e.g., JCAMP-DX) with metadata (e.g., instrument settings, calibration dates) .

- Processed Data : Include error margins (e.g., ±SD for replicate measurements) and outlier justification in tables. Use appendices for extensive datasets (e.g., temperature-dependent solubility profiles) .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Guidance :

- Validation : Cross-check density functional theory (DFT) predictions with experimental kinetics (e.g., reaction rates measured via stopped-flow spectroscopy). Adjust computational parameters (e.g., solvation models) to match lab conditions .

- Reporting : Clearly distinguish theoretical assumptions (e.g., gas-phase approximations) from empirical data in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.